PE 154

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PE 154 ist ein potenter fluoreszierender Inhibitor von Acetylcholinesterase und Butyrylcholinesterase. Es wird häufig in der histochemischen Analyse verwendet, um β-Amyloid-Plaques zu markieren, die mit der Alzheimer-Krankheit assoziiert sind. Die Verbindung hat aufgrund ihrer hohen Affinität und Spezifität für ihre Zielstrukturen ein großes Potenzial in der wissenschaftlichen Forschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen. Zu den wichtigsten Schritten gehören in der Regel:

Bildung der Kernstruktur: Dies beinhaltet die Kondensation geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen.

Funktionalisierung: Einführung funktioneller Gruppen durch Reaktionen wie Alkylierung, Acylierung oder Aminierung.

Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Wirtschaftlichkeit optimiert und beinhaltet häufig automatisierte Systeme zur Reaktionsüberwachung und -steuerung. Die Verwendung von Hochdurchsatz-Reinigungsmethoden stellt die gleichbleibende Qualität der Verbindung sicher.

Wissenschaftliche Forschungsanwendungen

PE 154 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Sonde in chemischen Reaktionen verwendet, um die Enzymaktivität und -hemmung zu untersuchen.

Biologie: Wird in der histochemischen Analyse eingesetzt, um β-Amyloid-Plaques zu markieren, was die Alzheimer-Forschung unterstützt.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Messung der Enzymaktivität eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von Acetylcholinesterase und Butyrylcholinesterase. Diese Enzyme sind am Abbau von Acetylcholin beteiligt, einem Neurotransmitter. Durch die Hemmung dieser Enzyme erhöht this compound den Acetylcholinspiegel, was bei der Untersuchung und möglicherweise bei der Behandlung von Erkrankungen wie der Alzheimer-Krankheit helfen kann. Die Verbindung bindet an das aktive Zentrum der Enzyme und verhindert so die Hydrolyse von Acetylcholin .

Wirkmechanismus

Target of Action

PE 154, also known as Compound 13, is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM, respectively . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. Additionally, this compound can label β-amyloid plaques in histochemical analysis , which are associated with neurodegenerative diseases like Alzheimer’s.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, this compound affects the metabolism of acetylcholine, leading to its increased concentration. This can affect various downstream effects, such as neuronal signaling and muscle contraction. Furthermore, the ability of this compound to label β-amyloid plaques suggests it may also influence pathways related to amyloid metabolism and clearance .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, general principles apply. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters. For instance, this compound is soluble in DMSO , which could potentially aid in its absorption and distribution.

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic signalingAdditionally, the ability of this compound to label β-amyloid plaques could make it a valuable tool in the study and potential treatment of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

PE 154 plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase and butyrylcholinesterase. The compound exhibits strong inhibitory effects with IC50 values of 280 pM for AChE and 16 nM for BChE . These enzymes are essential for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and various brain functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound can label β-amyloid plaques, making it a valuable tool for studying the pathology of Alzheimer’s disease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels . This can improve synaptic transmission and potentially ameliorate symptoms of neurodegenerative diseases. Furthermore, this compound’s ability to label β-amyloid plaques allows for detailed study of amyloid pathology in Alzheimer’s disease models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cholinergic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. By binding to the active sites of these enzymes, this compound inhibits their activity, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound’s fluorescent properties allow it to label β-amyloid plaques, providing a visual marker for studying amyloid pathology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for several weeks when stored properly. Degradation can occur if the compound is exposed to light or not stored at the recommended temperature . In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular function over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular function . Animal studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential for achieving the desired outcomes in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase and butyrylcholinesterase . These enzymes play a critical role in the metabolism of acetylcholine, and their inhibition by this compound leads to altered metabolic flux and increased acetylcholine levels. Additionally, this compound may interact with other metabolic enzymes and cofactors, influencing overall metabolic activity in cells . The compound’s impact on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach neuronal tissues and exert its effects on acetylcholinesterase and butyrylcholinesterase . Within cells, this compound may interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and stability . Understanding the transport and distribution of this compound is crucial for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase and butyrylcholinesterase . The compound’s fluorescent properties allow it to be visualized within specific cellular compartments, such as synaptic vesicles and β-amyloid plaques . This compound may also undergo post-translational modifications that influence its targeting to specific organelles. The subcellular localization of this compound is an important factor in its biochemical activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PE 154 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps typically include:

Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions.

Functionalization: Introduction of functional groups through reactions such as alkylation, acylation, or amination.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PE 154 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Eigenschaften der Verbindung verändern.

Substitution: Substitutionsreaktionen, wie nukleophile oder elektrophile Substitution, können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogenide oder metallorganische Verbindungen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen einführen kann, was die Nützlichkeit der Verbindung in verschiedenen Anwendungen verbessert.

Vergleich Mit ähnlichen Verbindungen

PE 154 ist aufgrund seiner hohen Affinität und Spezifität für Acetylcholinesterase und Butyrylcholinesterase einzigartig. Zu ähnlichen Verbindungen gehören:

Donepezil: Ein weiterer Acetylcholinesterase-Inhibitor, der bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rivastigmin: Hemmt sowohl Acetylcholinesterase als auch Butyrylcholinesterase, ähnlich wie this compound.

Galantamin: Ein reversibler Acetylcholinesterase-Inhibitor mit zusätzlicher nikotinerger Rezeptoraktivität.

Im Vergleich zu diesen Verbindungen bietet this compound verbesserte Fluoreszenzeigenschaften, was es besonders nützlich für die histochemische Analyse und Forschungsanwendungen macht.

Eigenschaften

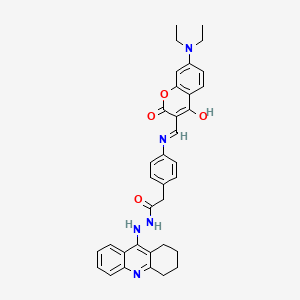

IUPAC Name |

2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKDYQUBLFFWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)